5-(2-Aminoethyl)-2-bromoaniline dihydrochloride
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Overview
Description
5-(2-Aminoethyl)-2-bromoaniline dihydrochloride is an organic compound with significant applications in various fields of scientific research. It is characterized by the presence of an aminoethyl group attached to a brominated aniline ring, and it is typically found in its dihydrochloride salt form. This compound is of interest due to its potential biological activities and its utility as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-bromoaniline dihydrochloride typically involves the bromination of 2-aminoethyl aniline followed by the formation of the dihydrochloride salt. One common method includes:
Bromination: The starting material, 2-aminoethyl aniline, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Formation of Dihydrochloride Salt: The brominated product is then treated with hydrochloric acid to form the dihydrochloride salt. This step is typically performed in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-bromoaniline dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of imines or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
5-(2-Aminoethyl)-2-bromoaniline dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-bromoaniline dihydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Lacks the aminoethyl group, making it less versatile in certain synthetic applications.
5-(2-Aminoethyl)-2-chloroaniline dihydrochloride: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
5-(2-Aminoethyl)-2-iodoaniline dihydrochloride:
Uniqueness
5-(2-Aminoethyl)-2-bromoaniline dihydrochloride is unique due to the presence of both the aminoethyl group and the bromine atom, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
5-(2-aminoethyl)-2-bromoaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c9-7-2-1-6(3-4-10)5-8(7)11;;/h1-2,5H,3-4,10-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSDKPKQENYVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)N)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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